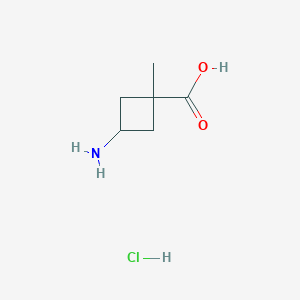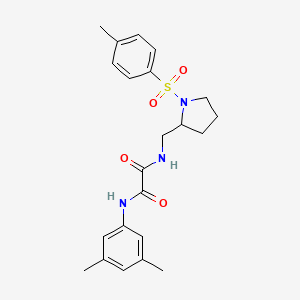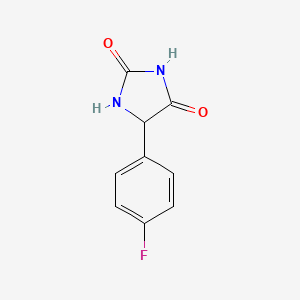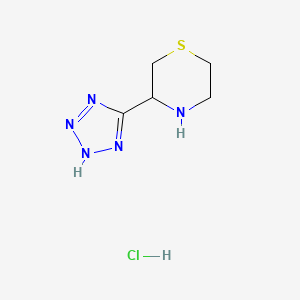![molecular formula C22H18ClF3N2OS B2636679 2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline CAS No. 339019-04-4](/img/structure/B2636679.png)
2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline” is a chemical with the molecular formula C22H18ClF3N2OS and a molecular weight of 450.91. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound. However, it is available for purchase, indicating that it can be synthesized21.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H18ClF3N2OS1. However, the specific arrangement of these atoms and bonds in space, known as the compound’s 3D conformation, is not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of this compound.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Synthesis of Nitroquinolines : Research has demonstrated methods for synthesizing 4-substituted 3-methylsulfanylquinolines, including nitro derivatives, showcasing the chemical versatility and reactivity of quinoline sulfides in nucleophilic substitution reactions (Máslankiewicz et al., 2005).
Antituberculosis Activity : A series of 3-heteroarylthioquinoline derivatives were synthesized and found to exhibit significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).
Structural Analysis via X-ray Diffraction : Studies on the crystal structures of substituted tetrahydroquinolines offer insights into their molecular configurations, aiding in the design of molecules with desired physical and chemical properties (Albov et al., 2004).
Fluorine-Containing Quinazolines : New derivatives of 4-anilinoquinazolines were synthesized, demonstrating the role of fluorine atoms in influencing biological activity and chemical stability. One compound showed notable tuberculostatic activity, underscoring the therapeutic potential of fluorine-containing quinazolines (Nosova et al., 2021).
Medicinal Chemistry
Antimicrobial Agents : Research on quinazolines as potential antimicrobial agents shows the synthesis and characterization of new compounds, indicating their broad spectrum of antibacterial and antifungal activities. This underscores the importance of quinazolines in developing new treatments for infectious diseases (Desai et al., 2007).
Anti-inflammatory and Analgesic Activities : The synthesis of 3-chlorophenyl and 3-fluorophenyl-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and their evaluation for anti-inflammatory and analgesic activities highlight the therapeutic potential of quinazoline derivatives in treating pain and inflammation (Farag et al., 2012).
Safety And Hazards
While I couldn’t find specific safety and hazard information for this compound, it’s important to handle all chemicals with care. Always follow safety protocols, use appropriate personal protective equipment, and refer to Material Safety Data Sheets (MSDS) or other safety documentation when available.
Orientations Futures
Without specific information about the current uses or research involving this compound, it’s difficult to predict future directions. However, the field of chemistry is always advancing, and new uses for compounds are continually being discovered.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or speak with a chemist for more detailed and specific information.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2OS/c23-16-10-8-14(9-11-16)13-30-21-27-19-7-2-1-6-18(19)20(28-21)29-17-5-3-4-15(12-17)22(24,25)26/h3-5,8-12H,1-2,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZNRRFAKKLYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
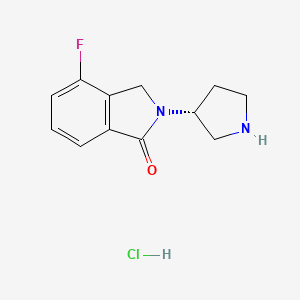
![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)
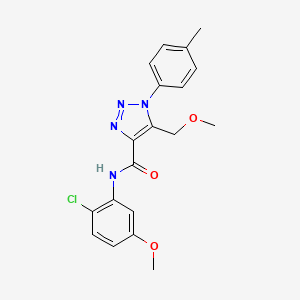
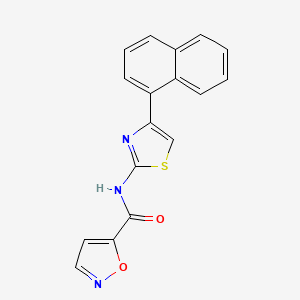
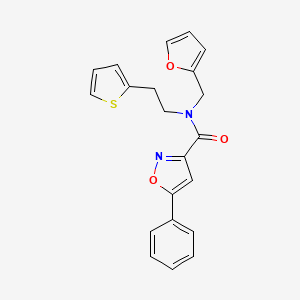
![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)
